molecular formula C12H7Cl2F3 B3042234 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene CAS No. 537033-72-0

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene

Cat. No.: B3042234
CAS No.: 537033-72-0
M. Wt: 279.08 g/mol
InChI Key: IWYYQBKIAIAPFG-UHFFFAOYSA-N
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Description

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H7Cl2F3 It is a derivative of naphthalene, characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene can be synthesized through several methods, including:

    Halogenation of Naphthalene Derivatives: This method involves the introduction of chlorine atoms into the naphthalene ring. The reaction typically uses chlorine gas or other chlorinating agents under controlled conditions.

    Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dichloro-2-methyl-6-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    2,6-Dichloro-4-(trifluoromethyl)aniline: Contains similar functional groups but with an aniline backbone.

    1,8-Dichloro-2-methyl-6-(trifluoromethyl)phenanthrene: Similar structure but with a phenanthrene ring system.

Uniqueness

1,8-Dichloro-2-methyl-6-(trifluoromethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1,8-dichloro-2-methyl-6-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3/c1-6-2-3-7-4-8(12(15,16)17)5-9(13)10(7)11(6)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYYQBKIAIAPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C(C=C2C=C1)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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